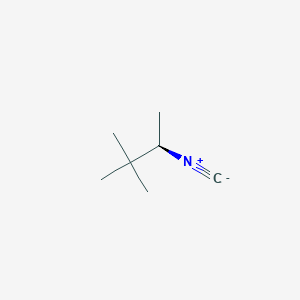
(R)-3,3-Dimethylbut-2-ylisocyanide
Overview
Description
(R)-3,3-Dimethylbut-2-ylisocyanide is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a versatile building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of (R)-3,3-Dimethylbut-2-ylisocyanide is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the growth of cancer cells and bacteria, suggesting that it may have potential as a therapeutic agent.
Biochemical And Physiological Effects
(R)-3,3-Dimethylbut-2-ylisocyanide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-bacterial, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (R)-3,3-Dimethylbut-2-ylisocyanide has been shown to inhibit the growth of bacteria by disrupting their cell membrane. Furthermore, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using (R)-3,3-Dimethylbut-2-ylisocyanide in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its relatively simple and efficient synthesis method, and its potential as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research of (R)-3,3-Dimethylbut-2-ylisocyanide. Firstly, further research is needed to understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Secondly, the development of new materials using (R)-3,3-Dimethylbut-2-ylisocyanide as a building block could lead to the development of new technologies in various fields, including electronics and energy storage. Finally, the synthesis of new derivatives of (R)-3,3-Dimethylbut-2-ylisocyanide could lead to the discovery of new compounds with unique properties and potential applications.
Scientific Research Applications
(R)-3,3-Dimethylbut-2-ylisocyanide has been utilized in a wide range of scientific research applications, including organic synthesis, materials science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. Additionally, (R)-3,3-Dimethylbut-2-ylisocyanide has been used in the development of new materials, such as polymers and metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.
properties
IUPAC Name |
(3R)-3-isocyano-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJIKHGMFLEQQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420701 | |
| Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-Dimethylbut-2-ylisocyanide | |
CAS RN |
438186-74-4 | |
| Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



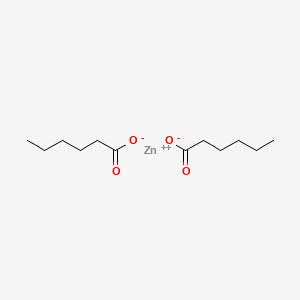



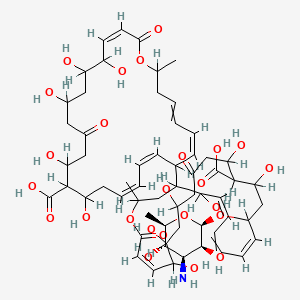
![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)
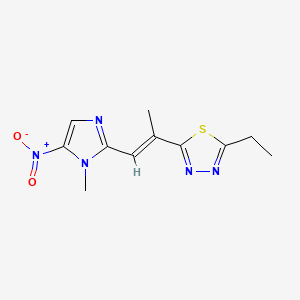


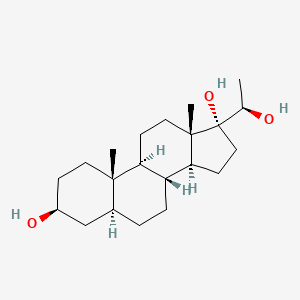
![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)

![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)
